molecular formula C14H23NO3S2 B13782795 Ethanethiol, 2-(6-phenylhexyl)amino-, hydrogen sulfate (ester) CAS No. 27976-22-3

Ethanethiol, 2-(6-phenylhexyl)amino-, hydrogen sulfate (ester)

Cat. No.: B13782795
CAS No.: 27976-22-3
M. Wt: 317.5 g/mol
InChI Key: CHDCOQRRIRGECX-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(6-phenylhexyl)amino-, hydrogen sulfate (ester) is an organosulfur compound It is characterized by the presence of a thiol group (-SH) and a sulfate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2-(6-phenylhexyl)amino-, hydrogen sulfate (ester) typically involves the reaction of ethanethiol with 2-(6-phenylhexyl)amine, followed by sulfation. The sulfation process can be achieved using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the steps of mixing, reaction, and purification. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(6-phenylhexyl)amino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfate ester group can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

Ethanethiol, 2-(6-phenylhexyl)amino-, hydrogen sulfate (ester) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in cellular signaling and as a probe for thiol-based redox reactions.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of ethanethiol, 2-(6-phenylhexyl)amino-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. The sulfate ester group can enhance the solubility and bioavailability of the compound, facilitating its transport and uptake in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol: A simpler thiol compound with similar reactivity but lacking the sulfate ester group.

    Methanethiol: Another thiol compound with a shorter carbon chain.

    Butanethiol: A thiol compound with a longer carbon chain.

Uniqueness

Ethanethiol, 2-(6-phenylhexyl)amino-, hydrogen sulfate (ester) is unique due to the presence of both a thiol group and a sulfate ester group

Properties

CAS No.

27976-22-3

Molecular Formula

C14H23NO3S2

Molecular Weight

317.5 g/mol

IUPAC Name

6-(2-sulfosulfanylethylamino)hexylbenzene

InChI

InChI=1S/C14H23NO3S2/c16-20(17,18)19-13-12-15-11-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,15H,1-2,4,7-8,11-13H2,(H,16,17,18)

InChI Key

CHDCOQRRIRGECX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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